molecular formula C5H5ClO2 B081528 2-Chlorocyclopentane-1,3-dione CAS No. 14203-19-1

2-Chlorocyclopentane-1,3-dione

Cat. No. B081528
CAS RN: 14203-19-1
M. Wt: 132.54 g/mol
InChI Key: FWDLMRDORLZFOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chlorocyclopentane-1,3-dione and its derivatives involves several key strategies, including catalytic hydrogenation and condensation reactions. For example, Miki et al. (1967) prepared 2-methyl, 2-propyl, and 2-phenethylcyclopentane-1,3-dione derivatives by catalytic hydrogenation of corresponding 2-(α-ethoxyalkylidene)cyclopent-4-ene-1,3-diones, obtained through condensation of cyclopent-4-ene-1,3-dione and ethyl esters of ortho acids (Miki, Hiraga, Asako, & Masuya, 1967).

Molecular Structure Analysis

Studies on the molecular structure of chlorinated cyclopentane diones, such as 3-chloro-pentane-2,4-dione, reveal detailed insights into their conformation and electronic properties. Tayyari et al. (2008) conducted ab initio and DFT calculations to compare the molecular structure of 3-chloro-pentane-2,4-dione with its parent compound, pentane-2,4-dione, highlighting the effects of chlorine substitution on molecular stability and hydrogen bond strength (Tayyari, Zahedi-Tabrizi, Afzali, Laleh, Mirshahi, & Wang, 2008).

Chemical Reactions and Properties

Cyclopentane-1,3-diones, including chlorinated derivatives, exhibit a wide range of reactivities, making them valuable intermediates in organic synthesis. The novel isostere of the carboxylic acid functional group presented by Ballatore et al. (2011) demonstrates the potential of cyclopentane-1,3-diones in drug design, offering insights into their chemical reactivity and application in developing potent thromboxane A2 receptor antagonists (Ballatore, Soper, Piscitelli, James, Huang, Atasoylu, Huryn, Trojanowski, Lee, Brunden, & Smith, 2011).

Physical Properties Analysis

The physical properties of 2-Chlorocyclopentane-1,3-dione derivatives, such as melting points, boiling points, and solubility, are crucial for their application in synthesis and material science. Studies on these compounds, including spectroscopic and structural elucidation, provide valuable data for understanding their behavior in various chemical environments and for optimizing their use in synthesis.

Chemical Properties Analysis

The chemical properties of 2-Chlorocyclopentane-1,3-dione, including acidity, reactivity towards nucleophiles, and its role as an intermediate in various chemical reactions, are key areas of interest. The work by Rubinov, Rubinova, and Akhrem (1995) on 2-acylcycloalkane-1,3-diones offers a comprehensive overview of their occurrence in nature, biological activity, biogenesis, and synthesis, highlighting the broad utility and significant chemical properties of these compounds (Rubinov, Rubinova, & Akhrem, 1995).

Scientific Research Applications

  • Isostere for Carboxylic Acids : Cyclopentane-1,3-diones, including its derivatives, can act as novel isosteres for the carboxylic acid functional group, offering potential in drug design. This is due to their similar pKa values and physical-chemical properties. Their application in the synthesis of thromboxane A2 receptor antagonists has been demonstrated (Ballatore et al., 2011).

  • Natural Occurrence and Biological Activity : 2-Acylcyclopentane-1,3-diones, closely related to 2-Chlorocyclopentane-1,3-dione, are found in nature. Their biological activities, natural functions, and chemical synthesis have been studied, indicating a broader scope of applications in natural product synthesis and bioactive compound research (Rubinov et al., 1995).

  • Nonthiolic, Odorless 1,3-Propanedithiol Equivalent : A derivative of 1,3-dione, 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane, serves as a novel nonthiolic, odorless 1,3-propanedithiol equivalent. It shows potential in thioacetalization reactions with various aldehydes and ketones, suggesting applications in odor-sensitive chemical synthesis processes (Liu et al., 2003).

  • Quantum Chemical Study of Tautomerism : Studies on the tautomerism of 2-acetylcyclopentane-1,3-dione, a compound related to 2-Chlorocyclopentane-1,3-dione, reveal insights into its thermodynamic stability and molecular structure. This has implications in understanding the behavior of similar compounds in chemical reactions (Avakyan et al., 1989).

  • Unexpected Reaction Products : Research on 2,2,4,4-tetramethylcyclobutane-1,3-dione, another derivative, under specific conditions led to unexpected products with cyclopentane-1,3-dione or cyclopentenone skeletons. This highlights the potential of 1,3-diones in generating novel compounds through unique reaction pathways (Mlostoń et al., 1999).

  • VINYLTRIPHENYLPHOSPHONIUM SALT MEDIATED SYNTHESIS : A study exploring the use of vinyltriphenylphosphonium salt in synthesizing functionalized 3-(triphenylphosphoranylidene)butyrolactones from 3-Chloropentane-2,4-dione, a compound structurally similar to 2-Chlorocyclopentane-1,3-dione, opens up possibilities for novel synthesis pathways (Yavari & Baharfar, 1997).

  • Spectroscopic Detection of Enol Forms : Spectroscopic data on 2-acetylcyclopentane-1,3-dione, a closely related compound, provides insights into the existence of enol forms. This has implications for understanding the behavior of 2-Chlorocyclopentane-1,3-dione in various phases and solvents (Avakyan et al., 1994).

Safety And Hazards

2-Chlorocyclopentane-1,3-dione is not intended for human or veterinary use. It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

2-chlorocyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDLMRDORLZFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342630
Record name 2-chlorocyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorocyclopentane-1,3-dione

CAS RN

14203-19-1
Record name 2-chlorocyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorocyclopentane-1,3-dione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Vandewalle, N Schamp… - Bulletin des Sociétés …, 1966 - Wiley Online Library
2‐Acyl‐2‐halogenocyclopentane‐1, 3‐diones are obtained in high yield, starting from 2‐acylcyclopentane‐1, 3‐diones. Their degradation and isomeration products are described. …
Number of citations: 3 onlinelibrary.wiley.com
WMB Könst, J van Bruynsvoort… - Recueil des Travaux …, 1972 - Wiley Online Library
6‐Thiasteroids have been totally synthesized by reacting 2‐substituted cyclopentane‐1,3‐diones with 4‐hydroxy‐4‐vinyl thiachromanes or with the derived isothiouronium salts. …
Number of citations: 3 onlinelibrary.wiley.com
L Luo, L Meng, Q Sun, Z Ge, R Li - RSC advances, 2014 - pubs.rsc.org
An efficient approach to thiazolo[4,5-b]azepine-5,8-diones and thieno[3,2-b]azepine-5,8-diones has been developed via a domino synthesis of multifunctionalized thiazoles/thiophenes …
Number of citations: 19 pubs.rsc.org
B Cochereau, L Meslet-Cladière, YF Pouchus… - Molecules, 2022 - mdpi.com
In nature, living organisms produce a wide variety of specialized metabolites to perform many biological functions. Among these specialized metabolites, some carry halogen atoms on …
Number of citations: 6 www.mdpi.com
E Shersher - 2016 - digitalcommons.fiu.edu
Chloroperoxidase (CPO) from Caldariomyces fumago is a versatile heme enzyme with great potential for environmental and pharmaceutical applications. It catalyzes a plethora of …
Number of citations: 1 digitalcommons.fiu.edu
B Cochereau - 2023 - theses.fr
Les vanadium halopéroxydases (vHPO) sont des enzymes catalysant des halogénations non spécifiques via la production d’un acide hypohalogéneux. Chez les champignons et …
Number of citations: 5 www.theses.fr

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